N-(3-クロロフェニル)ベンズアミド

概要

説明

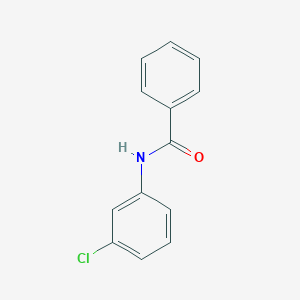

N-(3-Chlorophenyl)benzamide is an organic compound belonging to the class of benzamides. It consists of a benzamide core with a 3-chlorophenyl substituent attached to the nitrogen atom.

科学的研究の応用

N-(3-Chlorophenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The N-H bond in the structure of the compound is anti to the meta chloro substituent in the aniline benzene ring . This orientation could influence how the compound interacts with its targets.

Biochemical Pathways

Benzamide derivatives, in general, have been found to possess various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The compound’s structure suggests that it may form intermolecular n-h…o hydrogen bonds, which could influence its biological activity .

準備方法

Synthetic Routes and Reaction Conditions: N-(3-Chlorophenyl)benzamide can be synthesized through the reaction of 3-chloroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or toluene. The general reaction scheme is as follows:

3-Chloroaniline+Benzoyl chloride→N-(3-Chlorophenyl)benzamide+HCl

Industrial Production Methods: In industrial settings, the synthesis of N-(3-Chlorophenyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

化学反応の分析

Types of Reactions: N-(3-Chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and benzoic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-Chloroaniline and benzoic acid.

Oxidation: N-oxides.

Reduction: Corresponding amines

類似化合物との比較

- N-(2-Chlorophenyl)benzamide

- N-(4-Chlorophenyl)benzamide

- N-(3,4-Dichlorophenyl)benzamide

- N-(2,3-Dichlorophenyl)benzamide

Comparison: N-(3-Chlorophenyl)benzamide is unique due to the position of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .

生物活性

N-(3-Chlorophenyl)benzamide (N3CPBA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of N3CPBA, including its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

N-(3-Chlorophenyl)benzamide has the molecular formula C13H10ClN and a molecular weight of 233.68 g/mol. The compound features a chlorophenyl group attached to a benzamide structure, which influences its biological interactions.

Key Structural Features:

- Chlorine Substitution: The presence of the chlorine atom at the meta position affects the electronic properties and steric hindrance, impacting binding affinity to biological targets.

- Amide Functional Group: The amide linkage contributes to hydrogen bonding capabilities, enhancing solubility and bioavailability.

The biological activity of N3CPBA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that N3CPBA can inhibit certain enzyme activities by binding to their active sites or allosteric sites, thereby disrupting normal physiological processes .

Antimicrobial Activity

N3CPBA has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations as low as 32 µg/mL .

Antiparasitic Activity

Recent studies have highlighted the potential of N3CPBA as an antiparasitic agent. For instance, it has been evaluated for its efficacy against Cryptosporidium species, showing promising results in inhibiting parasite growth in vitro .

Cytotoxicity Studies

The cytotoxic effects of N3CPBA have been assessed using various cancer cell lines. A study reported IC50 values indicating that N3CPBA possesses cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM . These findings suggest a potential role for N3CPBA in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several benzamide derivatives, including N3CPBA. The study found that N3CPBA exhibited superior activity compared to other derivatives, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Antiparasitic Properties

In a study focusing on antiparasitic agents, N3CPBA was tested against Cryptosporidium parvum. The results indicated that N3CPBA effectively inhibited the growth of the parasite at concentrations lower than those required for traditional treatments, suggesting its potential as a novel therapeutic agent .

Table 1: Biological Activities of N-(3-Chlorophenyl)benzamide

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|

| Antimicrobial | E. coli | 32 |

| Antimicrobial | S. aureus | 64 |

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 |

| Antiparasitic | C. parvum | <10 |

特性

IUPAC Name |

N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMPLSOWUBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041482 | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-21-3 | |

| Record name | N-(3-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of N-(3-Chlorophenyl)benzamide and how does it influence its crystal packing?

A1: N-(3-Chlorophenyl)benzamide consists of a benzamide group attached to a 3-chlorophenyl ring. [] The molecule adopts a trans conformation for the H-N-C=O unit. [] This conformation, along with the chlorine atom's position, influences how the molecules arrange themselves in the crystal lattice. For instance, in the monoclinic polymorph, intermolecular N—H⋯O hydrogen bonds form C(4) chains along the c axis. [] These chains are further stabilized by weak C—H⋯O interactions, resulting in R 2 1(6) and R 2 1(7) ring motifs. []

Q2: Are there different crystal forms of N-(3-Chlorophenyl)benzamide?

A2: Yes, N-(3-Chlorophenyl)benzamide exhibits polymorphism. It has been reported to crystallize in both orthorhombic [] and monoclinic [] forms. The primary difference lies in the dihedral angle between the phenyl and benzene rings. The monoclinic form shows a dihedral angle of 8.90° [], whereas the orthorhombic form exhibits a larger dihedral angle of 61.0°. []

Q3: Have any theoretical studies been conducted on N-(3-Chlorophenyl)benzamide?

A3: Yes, theoretical calculations using Gaussian03 software have been employed to determine the geometrical parameters of N-(3-Chlorophenyl)benzamide. [] These parameters, including bond lengths and bond angles, were found to be in good agreement with data obtained from X-ray diffraction analysis of the crystal structure. []

Q4: What types of intermolecular interactions are present in the crystal structures of chlorinated benzamides?

A5: Intermolecular N—H⋯O hydrogen bonds are frequently observed in the crystal structures of chlorinated benzamides. [, , , , , , ] These hydrogen bonds play a crucial role in determining the crystal packing arrangement. For example, in 4-Chloro-N-(3-chlorophenyl)benzamide, these hydrogen bonds link the molecules into infinite chains along the c axis. [] Additionally, Cl⋯Cl contacts are also observed, further influencing the crystal packing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。